molecular formula C10H12ClNO3 B2533836 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride CAS No. 2137450-21-4

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride

Cat. No.: B2533836
CAS No.: 2137450-21-4
M. Wt: 229.66
InChI Key: VYRGWOZCBCSIHZ-UHFFFAOYSA-N
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Description

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride (CAS: 2137450-21-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of this compound is C10H12ClNO3C_{10}H_{12}ClNO_3. It features an indole core, which is known for its role in various biological activities. The presence of the methoxy group and the carboxylic acid moiety contributes to its pharmacological properties.

1. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV-1. A study published in Molecules demonstrated that derivatives of indole-2-carboxylic acids, including this compound, act as effective inhibitors of HIV-1 integrase. The compound exhibited a half-maximal inhibitory concentration (IC50) of 12.41 μM, indicating its potency in inhibiting the strand transfer activity of the integrase enzyme .

Table 1: Antiviral Activity of Indole Derivatives

CompoundIC50 (μM)Mechanism of Action
4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid12.41Inhibits HIV-1 integrase
Other derivatives0.13 - 18.52Various mechanisms including chelation with Mg²⁺ ions

2. Antimicrobial Activity

The indole scaffold has been extensively studied for its antimicrobial properties. Research indicates that compounds derived from indole exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundTarget OrganismsActivity
Indole Derivative AStaphylococcus aureusStrong
Indole Derivative BEscherichia coliModerate
Indole Derivative CCandida albicansStrong

3. Anti-inflammatory Effects

Indole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. Some derivatives have shown IC50 values in the micromolar range against COX enzymes .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at various positions on the indole ring significantly affect biological activity:

  • C2 Position : The carboxyl group is crucial for interaction with target enzymes.
  • C3 Position : Substituents can enhance hydrophobic interactions and improve binding affinity.
  • C6 Position : Halogenation at this position has been shown to increase antiviral activity through π-π stacking interactions with viral DNA .

Case Studies

A notable case study involved optimizing the structure of related indole compounds to enhance their inhibitory effects against HIV integrase. By introducing long-chain substituents at the C3 position, researchers achieved a derivative with an IC50 value as low as 0.13 μM, demonstrating a significant improvement over the parent compound .

Properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13;/h2-4,8,11H,5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRGWOZCBCSIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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